molecular formula C11H16N2 B3013389 4-(3-Methylpiperidin-1-yl)pyridine CAS No. 97148-74-8

4-(3-Methylpiperidin-1-yl)pyridine

Cat. No. B3013389
CAS RN: 97148-74-8
M. Wt: 176.263
InChI Key: BUYZKMFJLPZKNA-UHFFFAOYSA-N
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Description

“4-(3-Methylpiperidin-1-yl)pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .


Chemical Reactions Analysis

The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates is reported . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .

Scientific Research Applications

Synthesis and Coordination Chemistry

4-(3-Methylpiperidin-1-yl)pyridine derivatives have been utilized in the synthesis and coordination chemistry of various ligands. These derivatives, similar to 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, exhibit unique properties in complex chemistry. Notable applications include the creation of luminescent lanthanide compounds for biological sensing and iron complexes that demonstrate unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Water Oxidation Catalysis

This compound is also involved in the synthesis of ruthenium complexes for water oxidation. The incorporation of 4-substituted pyridine ligands in these complexes leads to significant advances in oxygen evolution, a crucial process in water oxidation. These findings are vital for understanding the catalytic mechanisms and designing more efficient catalysts for water oxidation (Zong & Thummel, 2005).

Hydrogen-Bond Donors and Acceptors

4-(3-Methylpiperidin-1-yl)pyridine derivatives are essential in balancing hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles. These compounds have been synthesized and characterized, revealing significant insights into their molecular structures and hydrogen-bonding motifs. This understanding is crucial for the development of supramolecular reagents (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Purification and Molecular Characterization

Additionally, the derivatives of this compound have been identified as potent inhibitors in the purification and molecular characterization of cGMP-dependent protein kinase from Apicomplexan parasites. This discovery provides new avenues for understanding and potentially treating diseases caused by these parasites (Gurnett et al., 2002).

Synthesis Methods

Significant research has also been conducted on the synthesis of related compounds, such as 3-(Pyrrolidin-1-yl)piperidine, which have major importance in medicinal chemistry. The development of novel methods for synthesizing these compounds, based on the catalytic hydrogenation of pyrrolylpyridine, represents a critical advancement in this field (Smaliy et al., 2011).

Mechanism of Action

While the exact mechanism of action for “4-(3-Methylpiperidin-1-yl)pyridine” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

While specific safety data for “4-(3-Methylpiperidin-1-yl)pyridine” is not available, general safety measures for handling piperidine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYZKMFJLPZKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylpiperidin-1-yl)pyridine

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